1-(3-chloro-4-methoxyphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

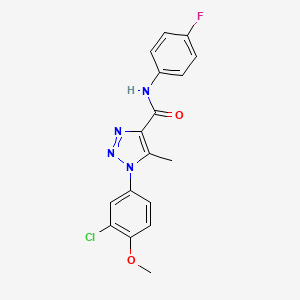

1-(3-Chloro-4-methoxyphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-carboxamide derivative characterized by a 1,2,3-triazole core substituted with a 3-chloro-4-methoxyphenyl group at position 1, a methyl group at position 5, and a 4-fluorophenyl carboxamide moiety at position 2. Its structure combines halogenated (Cl, F) and methoxy groups, which are known to influence electronic properties, solubility, and biological interactions.

Properties

IUPAC Name |

1-(3-chloro-4-methoxyphenyl)-N-(4-fluorophenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClFN4O2/c1-10-16(17(24)20-12-5-3-11(19)4-6-12)21-22-23(10)13-7-8-15(25-2)14(18)9-13/h3-9H,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBDOVQCSXMUJHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC(=C(C=C2)OC)Cl)C(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClFN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-4-methoxyphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the starting materials might include 3-chloro-4-methoxyphenyl azide and 4-fluorophenylacetylene.

Carboxamide Formation: The triazole intermediate is then reacted with a carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide group. This step typically requires a base, such as triethylamine, to neutralize the by-products.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve continuous flow reactors for the cycloaddition step and automated systems for the subsequent carboxamide formation. The use of catalysts and solvents that are easily recoverable and recyclable would be emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-4-methoxyphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like pyridinium chlorochromate (PCC).

Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.

Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.

Common Reagents and Conditions

Oxidation: PCC, dichloromethane (DCM) as solvent.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while substitution of the chloro group with an amine yields an amino derivative.

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity

Triazole derivatives have been extensively studied for their anticancer properties. The specific compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Research indicates that triazole-based compounds can target multiple pathways involved in cancer progression, making them valuable candidates for drug development .

2. Antimicrobial Properties

The triazole moiety is recognized for its antifungal activity. Compounds containing the triazole ring have been effective against various fungal pathogens, including Candida species and Aspergillus species. The mechanism typically involves disruption of fungal cell membrane integrity and inhibition of ergosterol biosynthesis .

3. Anti-inflammatory Effects

Recent studies suggest that triazole-containing compounds exhibit anti-inflammatory properties by modulating inflammatory pathways. This could be beneficial in treating conditions such as arthritis and other chronic inflammatory diseases .

Agricultural Applications

1. Pesticides

Due to their biological activity, triazole derivatives are also explored as agrochemicals. They can serve as fungicides, effectively controlling fungal diseases in crops. Their application can enhance crop yield and quality by reducing the incidence of plant diseases caused by pathogenic fungi .

Material Science Applications

1. Polymer Chemistry

Triazoles have been utilized in the synthesis of novel polymers with enhanced properties such as thermal stability and mechanical strength. These materials can be applied in coatings, adhesives, and other industrial applications .

Case Studies

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methoxyphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions in the active site of enzymes, inhibiting their activity. The chloro and fluorophenyl groups can enhance binding affinity through hydrophobic interactions and halogen bonding.

Comparison with Similar Compounds

Key Observations :

- The target compound’s molecular weight (≈375.79 g/mol) is higher than analogs with simpler substituents (e.g., 324.36 g/mol for 3,4-dimethylphenyl ), reflecting the bulkier 3-chloro-4-methoxyphenyl group.

Structural and Crystallographic Insights

- Crystal Packing: In isostructural compounds (e.g., ), halogen substituents (Cl vs. Br) induce minor conformational adjustments in crystal lattices while maintaining similar molecular conformations. This suggests that the 3-chloro-4-methoxyphenyl group in the target compound may adopt comparable packing behavior.

- Torsional Angles : For triazole-carboxamides, substituents on the phenyl rings influence dihedral angles between the triazole core and aromatic groups, affecting intermolecular interactions like π-π stacking .

Spectral Characterization

- 1H NMR : Methyl groups (≈2.5 ppm) and aromatic protons (≈6.8–8.2 ppm) are consistent across analogs. The target compound’s 3-chloro-4-methoxyphenyl group would show distinct splitting patterns compared to methyl or ethoxy analogs .

- 19F NMR : Fluorine atoms in the 4-fluorophenyl group resonate near -115 ppm, as seen in .

Biological Activity

1-(3-chloro-4-methoxyphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of triazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases.

The molecular formula of this compound is C17H14ClFN4O2, with a molecular weight of 360.77 g/mol. Its structure includes a triazole ring, which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi, showcasing promising results in inhibiting growth. For instance, studies have indicated that similar triazole compounds can inhibit cell wall synthesis in bacteria, leading to cell death .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 0.43 | Induces apoptosis and inhibits proliferation |

| A549 | 49.85 | Induces autophagy without causing apoptosis |

| MCF-7 | 2.70 | Arrests cell cycle at G0/G1 phase |

These findings suggest that the compound exerts its anticancer effects by inducing apoptosis and affecting key signaling pathways involved in cell proliferation and migration .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Inhibition of Enzymes : The compound may inhibit enzymes critical for cancer cell survival and replication.

- Apoptosis Induction : It has been shown to activate caspases, leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : The compound can cause arrest in specific phases of the cell cycle, thereby preventing cancer cells from dividing .

Case Studies

Several case studies have highlighted the efficacy of triazole derivatives similar to this compound:

- Study on HCT116 Cells : A derivative demonstrated an IC50 value of 0.43 µM against HCT116 cells, significantly more potent than traditional chemotherapeutic agents like Melampomagnolide B (IC50 = 4.93 µM). The study noted a marked decrease in migration and invasion capabilities of treated cells .

- A549 Cell Line Evaluation : In another study, compounds with similar structures were found to induce autophagy in A549 cells without triggering apoptosis, suggesting a unique mechanism that could be exploited for therapeutic purposes .

Q & A

Q. Key Monitoring Tools :

- TLC for reaction progress.

- NMR (1H/13C) and MS for structural confirmation .

Basic: Which spectroscopic techniques confirm structural integrity?

Answer:

Advanced: How to optimize reaction yields for halogenated triazole-carboxamides?

Answer:

- Solvent Optimization : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance reaction efficiency .

- Catalyst Screening : Pd-based catalysts (e.g., Pd(PPh₃)₄) improve coupling yields .

- Green Chemistry : Solvent-free conditions or microwave-assisted synthesis reduce side reactions .

- Statistical Design : Use factorial experiments to identify critical variables (temperature, stoichiometry) .

Advanced: Addressing contradictions in biological activity reports

Answer:

- Standardized Assays : Replicate studies using identical cell lines (e.g., MCF-7 for cancer) and assay protocols .

- Purity Validation : HPLC (>98% purity) to exclude impurities as confounding factors .

- Meta-Analysis : Compare IC₅₀ values across studies with statistical tools (e.g., ANOVA) to identify outliers .

Basic: Primary biological targets for triazole-carboxamides

Answer:

- Kinases : Inhibition of EGFR or VEGFR2 in cancer studies .

- Microbial Enzymes : Disruption of bacterial cell wall synthesis (e.g., penicillin-binding proteins) .

- Apoptotic Pathways : Caspase-3 activation in leukemia cell lines .

Advanced: Computational methods for binding interaction prediction

Answer:

- Molecular Docking : AutoDock/Vina to model ligand-target binding (e.g., triazole with kinase ATP-binding sites) .

- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .

- QSAR Models : Correlate substituent electronegativity (e.g., Cl, F) with bioactivity .

Advanced: Designing SAR studies for enhanced activity

Answer:

- Substituent Variation : Modify methoxy (electron-donating) vs. chloro/fluoro (electron-withdrawing) groups .

- In Vitro Screening : Test derivatives against panels of cancer cell lines (NCI-60) and microbial strains .

- Pharmacophore Mapping : Identify critical moieties (e.g., triazole ring, carboxamide) using Schrödinger .

Basic: Purification techniques for high-purity derivatives

Answer:

- Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate) .

- Recrystallization : Ethanol/water mixtures for crystalline products .

- HPLC : Reverse-phase C18 columns for final purity validation .

Advanced: Metabolic stability assessment in preclinical studies

Answer:

- Liver Microsome Assays : Incubate compound with NADPH-enriched microsomes; quantify parent compound via LC-MS .

- Metabolite Identification : High-resolution MS/MS to detect hydroxylated or demethylated products .

- Pharmacokinetics : Plasma half-life (t₁/₂) and clearance studies in rodent models .

Advanced: Resolving crystallographic vs. computational structural discrepancies

Answer:

- X-ray Crystallography : Compare experimental bond lengths/angles with DFT-optimized structures (e.g., Gaussian09) .

- Hydrogen Bond Analysis : Validate intermolecular interactions (C–H···F/N) via Mercury software .

- Torsional Angle Alignment : Ensure computational models match crystallographic dihedral angles (e.g., 84.15° in aromatic systems) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.